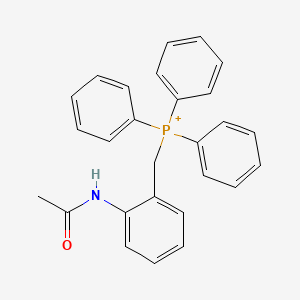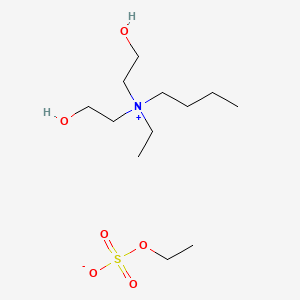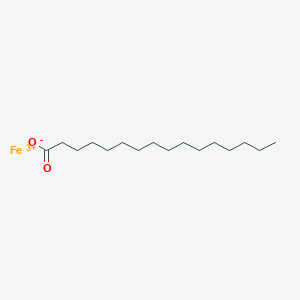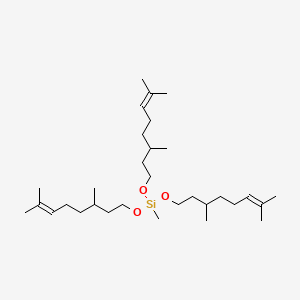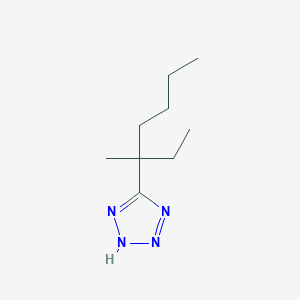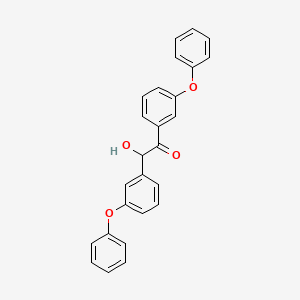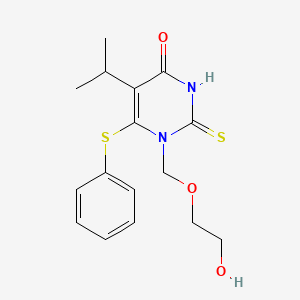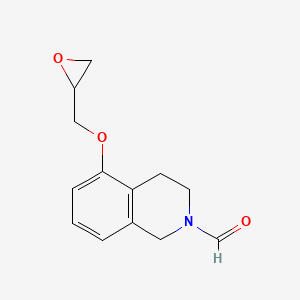
9H-Fluorene-2-sulfonic acid, 7-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzoyl-9H-fluoren-2-sulfonsäure ist eine organische Verbindung mit der Summenformel C20H14O4S. Es ist ein Derivat von Fluoren, einem polycyclischen aromatischen Kohlenwasserstoff, und enthält sowohl Benzoyl- als auch Sulfonsäure-funktionelle Gruppen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Benzoyl-9H-fluoren-2-sulfonsäure beinhaltet typischerweise die Sulfonierung von 7-Benzoyl-9H-fluoren. Der Prozess kann mit konzentrierter Schwefelsäure oder Oleum als Sulfonierungsmittel durchgeführt werden. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um eine vollständige Sulfonierung sicherzustellen. Das allgemeine Reaktionsschema ist wie folgt:
Ausgangsmaterial: 7-Benzoyl-9H-fluoren
Sulfonierungsmittel: Konzentrierte Schwefelsäure oder Oleum
Reaktionsbedingungen: Erhöhte Temperatur (typischerweise etwa 100-150 °C)
Produkt: 7-Benzoyl-9H-fluoren-2-sulfonsäure
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 7-Benzoyl-9H-fluoren-2-sulfonsäure kontinuierliche Strömungsreaktoren beinhalten, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Prozesses weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-9H-fluorene-2-sulfonic acid typically involves the sulfonation of 7-benzoyl-9H-fluorene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction scheme is as follows:
Starting Material: 7-Benzoyl-9H-fluorene
Sulfonating Agent: Concentrated sulfuric acid or oleum
Reaction Conditions: Elevated temperature (typically around 100-150°C)
Product: 7-Benzoyl-9H-fluorene-2-sulfonic acid
Industrial Production Methods
In an industrial setting, the production of 7-Benzoyl-9H-fluorene-2-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Benzoyl-9H-fluoren-2-sulfonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppe in eine Sulfonat- oder Sulfinatgruppe umwandeln.
Substitution: Die Sulfonsäuregruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen mit der Sulfonsäuregruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Sulfon-Derivate
Reduktion: Sulfonat- oder Sulfinat-Derivate
Substitution: Verschiedene substituierte Fluoren-Derivate
Wissenschaftliche Forschungsanwendungen
7-Benzoyl-9H-fluoren-2-sulfonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Proteinbindung verwendet werden.
Industrie: Verwendung bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 7-Benzoyl-9H-fluoren-2-sulfonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Sulfonsäuregruppe kann starke ionische Wechselwirkungen mit positiv geladenen Stellen an Proteinen bilden, während die Benzoylgruppe an hydrophoben Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 7-Benzoyl-9H-fluorene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Benzoyl-9H-fluoren-2-carbonsäure
- 7-Benzoyl-9H-fluoren-2-phosphonsäure
- 7-Benzoyl-9H-fluoren-2-hydroxysäure
Einzigartigkeit
7-Benzoyl-9H-fluoren-2-sulfonsäure ist aufgrund des Vorhandenseins der Sulfonsäuregruppe einzigartig, die im Vergleich zu ihren Carbonsäure- und Phosphonsäure-Analoga eine eindeutige chemische Reaktivität und Löslichkeitseigenschaften verleiht. Die Sulfonsäuregruppe verstärkt auch die Fähigkeit der Verbindung, starke ionische Wechselwirkungen zu bilden, was sie besonders nützlich für Anwendungen macht, die eine starke Bindung an Zielmoleküle erfordern.
Eigenschaften
CAS-Nummer |
121305-21-3 |
|---|---|
Molekularformel |
C20H14O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
7-benzoyl-9H-fluorene-2-sulfonic acid |
InChI |
InChI=1S/C20H14O4S/c21-20(13-4-2-1-3-5-13)14-6-8-18-15(10-14)11-16-12-17(25(22,23)24)7-9-19(16)18/h1-10,12H,11H2,(H,22,23,24) |
InChI-Schlüssel |
SWFVXNCQCNGGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
